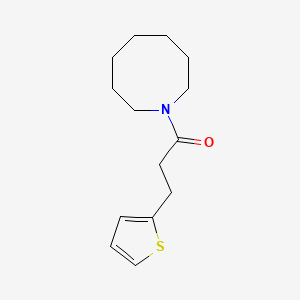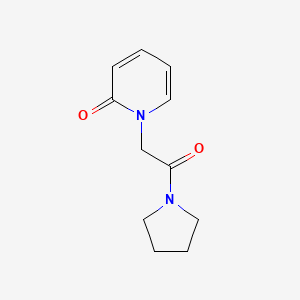![molecular formula C14H19ClN2O2 B7499612 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone, also known as CEPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CEPP belongs to the class of piperazine derivatives and is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
作用机制
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone acts as a reversible inhibitor of MAO-A, binding to the active site of the enzyme and preventing the metabolism of neurotransmitters. This leads to an increase in the levels of neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has been found to have several biochemical and physiological effects. In addition to its role as an MAO-A inhibitor, 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has been shown to modulate the activity of other enzymes and receptors in the brain, including acetylcholinesterase and the serotonin transporter. 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has several advantages as a research tool. It is a potent and selective inhibitor of MAO-A, which makes it useful for studying the role of this enzyme in various physiological and pathological processes. 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
One limitation of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone is that it has not been extensively studied in vivo, and its effects in animal models and humans are not well understood. Another limitation is that 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone may have off-target effects on other enzymes and receptors in the brain, which can complicate the interpretation of research results.
未来方向
There are several potential future directions for research on 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone. One area of interest is in the development of more selective MAO-A inhibitors that do not have off-target effects on other enzymes and receptors. Another area of interest is in the study of the effects of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone on neurotransmitter systems other than serotonin, such as dopamine and norepinephrine. Finally, there is potential for the use of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone in the development of new treatments for depression, anxiety, and other neuropsychiatric disorders.
合成方法
The synthesis of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone involves the reaction of 2-chloroacetophenone with 4-(2-ethoxyphenyl)piperazine in the presence of a base catalyst such as potassium carbonate. The resulting product is then purified by recrystallization to obtain the final compound in high purity.
科学研究应用
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has been found to have several potential applications in scientific research. One of the main areas of interest is in the study of the role of MAO-A in the regulation of neurotransmitter levels in the brain. By inhibiting MAO-A, 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone can increase the levels of neurotransmitters such as serotonin, which has been implicated in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
2-chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUPUQNBJDBNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)

![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)


![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)

![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)
![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)


![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)